2,6-difluoro-4-(methoxymethyl)benzaldehyde
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Overview
Description
2,6-Difluoro-4-(methoxymethyl)benzaldehyde is a chemical compound with the molecular formula C9H8F2O2 and a molecular weight of 186.2 g/mol It is characterized by the presence of two fluorine atoms and a methoxymethyl group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-4-(methoxymethyl)benzaldehyde typically involves the introduction of fluorine atoms and a methoxymethyl group onto a benzaldehyde framework. One common method involves the reaction of 2,6-difluorobenzaldehyde with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-(methoxymethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: 2,6-Difluoro-4-(methoxymethyl)benzoic acid.
Reduction: 2,6-Difluoro-4-(methoxymethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Difluoro-4-(methoxymethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-difluoro-4-(methoxymethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance its binding affinity and selectivity for certain molecular targets. The methoxymethyl group can influence its solubility and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoro-4-methoxybenzaldehyde: Similar structure but lacks the methoxymethyl group.
2,6-Difluoro-4-nitrobenzaldehyde: Contains a nitro group instead of a methoxymethyl group.
2,4,6-Trifluorobenzaldehyde: Contains an additional fluorine atom.
Uniqueness
2,6-Difluoro-4-(methoxymethyl)benzaldehyde is unique due to the presence of both fluorine atoms and a methoxymethyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
CAS No. |
1422257-09-7 |
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Molecular Formula |
C9H8F2O2 |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
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